Cas no 1189097-37-7 (Potassium (3-bromo-5-methylphenyl)trifluoroborate)

Potassium (3-bromo-5-methylphenyl)trifluoroborate is an organoboron reagent commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and handling advantages over boronic acids. The trifluoroborate moiety enhances shelf life and reduces protodeboronation, improving reaction yields. The bromo and methyl substituents on the phenyl ring provide versatile reactivity for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. Its crystalline solid form ensures ease of storage and accurate weighing. Compatible with a wide range of catalysts and conditions, this reagent is particularly useful in constructing complex biaryl structures with high selectivity and efficiency.
Potassium (3-bromo-5-methylphenyl)trifluoroborate structure
1189097-37-7 structure
Product Name:Potassium (3-bromo-5-methylphenyl)trifluoroborate
CAS No:1189097-37-7
MF:C7H6BBrF3K
MW:276.931052684784
CID:5954503
PubChem ID:49835696
Update Time:2025-11-05

Potassium (3-bromo-5-methylphenyl)trifluoroborate Chemical and Physical Properties

Names and Identifiers

    • potassium (3-bromo-5-methylphenyl)trifluoroboranuide
    • 1189097-37-7
    • EN300-27126622
    • Potassium (3-bromo-5-methylphenyl)trifluoroborate
    • Inchi: 1S/C7H6BBrF3.K/c1-5-2-6(8(10,11)12)4-7(9)3-5;/h2-4H,1H3;/q-1;+1
    • InChI Key: LJZDPTVVOPPOPH-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=C([B-](F)(F)F)C=1.[K+]

Computed Properties

  • Exact Mass: 275.93351g/mol
  • Monoisotopic Mass: 275.93351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 164
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

Potassium (3-bromo-5-methylphenyl)trifluoroborate Pricemore >>

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Additional information on Potassium (3-bromo-5-methylphenyl)trifluoroborate

Potassium (3-bromo-5-methylphenyl)trifluoroborate: A Comprehensive Overview

Potassium (3-bromo-5-methylphenyl)trifluoroborate, with the CAS number 1189097-37-7, is a highly specialized compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of the trifluoroborate anion, which has been extensively studied for its unique electronic properties and reactivity. The 3-bromo-5-methylphenyl group attached to the trifluoroborate core introduces additional functionality, making this compound a versatile building block in modern chemical research.

Recent studies have highlighted the importance of trifluoroborate compounds in various applications, including catalysis, drug discovery, and the development of advanced materials. The 3-bromo-5-methylphenyl substituent in this compound plays a crucial role in modulating its electronic properties, making it an ideal candidate for use in π-electron-rich environments. This feature has been exploited in recent research to enhance the efficiency of organic photovoltaic devices, where the compound acts as an electron acceptor.

The synthesis of Potassium (3-bromo-5-methylphenyl)trifluoroborate involves a multi-step process that typically begins with the preparation of the corresponding phenylboronic acid. This is followed by bromination at the 3-position and methylation at the 5-position, which are critical steps for achieving the desired regioselectivity. The final step involves treatment with potassium fluoride to form the trifluoroborate salt. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.

In terms of applications, Potassium (3-bromo-5-methylphenyl)trifluoroborate has found extensive use in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. Its ability to facilitate these reactions under mild conditions has made it a preferred choice for synthesizing complex aromatic systems. Moreover, its role as a precursor in the synthesis of biaryl compounds has been well-documented in recent publications, underscoring its importance in drug discovery efforts.

Another emerging area of application for this compound is in materials science, where it is being explored as a component in organic semiconductors. The combination of its electron-deficient trifluoroborate core and electron-rich aryl group creates a unique balance of electronic properties that are highly desirable for semiconductor applications. Recent studies have demonstrated its potential as an active layer material in field-effect transistors (FETs), where it exhibits excellent charge transport characteristics.

From a sustainability perspective, researchers are increasingly focusing on developing greener synthesis routes for Potassium (3-bromo-5-methylphenyl)trifluoroborate. This includes the use of recyclable solvents and catalysts, as well as minimizing waste generation during the production process. These efforts align with global initiatives to promote environmentally friendly chemical manufacturing practices.

In conclusion, Potassium (3-bromo-5-methylphenyl)trifluoroborate represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique electronic properties and functional versatility make it an invaluable tool for chemists and materials scientists alike. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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